N-[4-[4-(2-Methoxyethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide
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Description
“N-[4-[4-(2-Methoxyethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide” is a chemical compound with the molecular formula C18H24N2O3. It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are widely used in the pharmaceutical industry and are present in many classes of pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed piperidine rings . The specific synthesis process for “this compound” is not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also contains a carbonyl group attached to the piperidine ring and a phenyl group attached to the nitrogen of the carbonyl group .Future Directions
Piperidine derivatives, including “N-[4-[4-(2-Methoxyethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide”, have significant potential in drug discovery due to their wide use in the pharmaceutical industry . Future research could focus on exploring the biological activity of these compounds and developing new synthetic methods for their production .
properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-17(21)19-16-6-4-15(5-7-16)18(22)20-11-8-14(9-12-20)10-13-23-2/h3-7,14H,1,8-13H2,2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJSYNSPVNXNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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